7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
Overview
Description
7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride, also known as DX-619, is a synthetic compound that belongs to the class of bicyclic amines. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DX-619 is a chiral molecule that exists in two enantiomeric forms, and its synthesis method involves the use of various chemical reagents and catalysts.
Scientific Research Applications
Stereoselective Synthesis and Derivatives
- The acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.0^2,4]octan-6-one acetals led to highly stereoselective synthesis of 3-amino-3-deoxy-D-altrose derivatives, showcasing applications in synthesizing complex sugars and derivatives for medicinal chemistry applications (Nativi, Reymond, & Vogel, 1989).
Cycloaddition Reactions for Building Blocks
- A novel methodology to prepare polyfunctionalized heptane building blocks with four stereocenters was developed, utilizing 2,4-dimethyl-1-methoxy-8-oxabicyclo-[3.2.1]-oct-6-en-3-one as a precursor. This illustrates the compound's potential in synthesizing structurally complex molecules for drug design and synthesis (Montaña, García, & Grima, 1999).
Modular Synthons for Medicinal Chemistry
- The synthesis of a protected 2-aminocyclobutanone as a modular transition state synthon demonstrates the use of similar bicyclic structures in accessing lead inhibitors for hydrolase enzymes, highlighting its relevance in the development of enzyme inhibitors (Mohammad, Reidl, Zeller, & Becker, 2020).
Antitumor Activity
- Research into allylic esters as potential antitumor agents, specifically derivatives and analogues of 2,3-bis(hydroxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene, showcases the exploration of oxabicyclic compounds in the development of new cancer therapies, despite mixed results in terms of in vivo activity (Anderson, Dewey, & Mulumba, 1979).
properties
IUPAC Name |
7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-4-6-12-9-8-5-7-13-10(8)11(9,2)3;/h8-10,12H,4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRPEEYYTKXQQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1C2CCOC2C1(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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